(E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride
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Overview
Description
(E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzo[d][1,3]dioxole moiety linked to an azepane ring through a hydrazone linkage, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride typically involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with azepane-2-carbohydrazide under acidic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and solvent choice. Purification steps may include recrystallization or chromatographic techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Reduced forms of the hydrazone linkage.
Substitution: Substituted derivatives at the hydrazone linkage.
Scientific Research Applications
(E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboxamide: Another compound with a similar benzo[d][1,3]dioxole moiety.
1-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazine: A simpler hydrazone derivative.
Uniqueness
(E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride is unique due to its azepane ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3,4,5,6-tetrahydro-2H-azepin-7-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.ClH/c1-2-4-14(15-7-3-1)17-16-9-11-5-6-12-13(8-11)19-10-18-12;/h5-6,8-9H,1-4,7,10H2,(H,15,17);1H/b16-9+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPWXKAZDXQMJK-QOVZSLTQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)NN=CC2=CC3=C(C=C2)OCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=NCC1)N/N=C/C2=CC3=C(C=C2)OCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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